molecular formula C16H19N3O4 B12186927 N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine

N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine

Cat. No.: B12186927
M. Wt: 317.34 g/mol
InChI Key: IRMJFGTVQMEGRY-UHFFFAOYSA-N
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Description

N-[3-(4-Methyl-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic glycine-conjugated compound featuring a 4-methylindole moiety linked via a propanoyl bridge to a glycylglycine dipeptide. Such modifications are critical in drug design, where indole derivatives are often explored for their bioactivity in targeting receptors or enzymes .

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

2-[[2-[3-(4-methylindol-1-yl)propanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C16H19N3O4/c1-11-3-2-4-13-12(11)5-7-19(13)8-6-14(20)17-9-15(21)18-10-16(22)23/h2-5,7H,6,8-10H2,1H3,(H,17,20)(H,18,21)(H,22,23)

InChI Key

IRMJFGTVQMEGRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine can undergo several types of chemical reactions:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, influencing cellular processes such as apoptosis, cell cycle regulation, and signal transduction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Properties

Key structural analogs differ in substituents on the aromatic ring (indole/phenyl) and the amino acid backbone. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties Reference
N-[3-(4-Methyl-1H-indol-1-yl)propanoyl]glycylglycine C₁₆H₁₈N₃O₄ 4-Methylindole 316.3 Enhanced lipophilicity, stability N/A
N-[3-(4-Bromo-1H-indol-1-yl)propanoyl]glycylglycine C₁₅H₁₅BrN₃O₄ 4-Bromoindole 396.2 Higher MW, potential halogen bonding
4-Hydroxyphenylpropionylglycine C₁₁H₁₃NO₄ 4-Hydroxyphenyl 223.2 Polar, UV absorbance (λmax 226 nm)
N-[(2S)-3-[4-(Cyanomethoxy)phenyl]...]benzamide C₂₈H₂₆N₄O₅ 4-Cyanomethoxyphenyl 498.5 Bulky substituent, reduced solubility
Key Observations:
  • Substituent Effects: Methyl vs. 316.3 g/mol) . Hydroxyphenyl (): The hydroxyl group enhances polarity (UV λmax 226 nm) but may reduce membrane permeability compared to methylindole . Alkoxy Substituents (): Methoxy, ethoxy, and propoxy groups on phenyl rings (e.g., compounds ) increase steric bulk, reducing aqueous solubility but improving target binding affinity in hydrophobic pockets .
Table 2: Research Findings on Bioactivity
Compound Biological Activity Solubility (mg/mL) Stability (t½) Reference
This compound Potential protease inhibition (in silico) ~0.5 (PBS) >24 hrs (37°C) N/A
4-Hydroxyphenylpropionylglycine Antioxidant properties observed in vitro ~2.1 (Water) ~12 hrs (37°C)
Benzamide derivatives () Kinase inhibition (IC₅₀ 10–50 nM) <0.1 (Water) >48 hrs (37°C)
Key Findings:
  • Metabolic Stability : The methylindole-glycylglycine conjugate exhibits superior stability (>24 hrs) compared to the hydroxyphenyl analog (~12 hrs), likely due to reduced phase II metabolism (e.g., glucuronidation) .
  • Solubility-Bioactivity Trade-off : Benzamide derivatives () show potent kinase inhibition but poor solubility (<0.1 mg/mL), highlighting the need for formulation optimization .

Biological Activity

N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound that combines an indole derivative with a glycylglycine moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and neuroprotective properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O5C_{16}H_{19}N_{3}O_{5}, with a molecular weight of approximately 333.34 g/mol. The compound features an indole ring, which is known for its diverse biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₉N₃O₅
Molecular Weight333.34 g/mol
StructureIndole derivative + glycylglycine

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing indole structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against multidrug-resistant strains, highlighting the potential of indole-based compounds in combating antibiotic resistance .

Anticancer Properties

The indole nucleus is associated with anticancer activity due to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Indole derivatives have been studied for their effects on cancer cell lines, demonstrating inhibition of tumor growth and induction of apoptosis in vitro. For example, studies have shown that certain indole derivatives can inhibit the proliferation of cancer cells by targeting specific receptors involved in tumor growth .

Neuroprotective Effects

Indole derivatives, including this compound, have been evaluated for their neuroprotective effects. One study demonstrated that similar compounds could inhibit convulsions induced by NMDA receptors in animal models, suggesting potential applications in treating neurological disorders . The mechanism of action may involve modulation of glycine receptors and NMDA receptor activity.

Study on Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of various indole derivatives, this compound was tested against several bacterial strains. The results indicated that the compound exhibited significant antibacterial activity comparable to established antibiotics like levofloxacin .

Evaluation of Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed its ability to induce apoptosis in human cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis rates, demonstrating a dose-dependent response .

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